N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound characterized by the presence of an adamantyl group and a benzoxazole moiety
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the adamantylation of phenol derivatives using ion-exchange sulfonic acid resin catalysts . This method is advantageous due to its recyclability and minimal waste production. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The benzoxazole moiety may interact with biological pathways, affecting various cellular processes.
Comparison with Similar Compounds
Similar compounds to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide include:
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV absorbers and have a similar benzoxazole structure.
4-(1,3-Benzoxazol-2-yl)aniline: This compound shares the benzoxazole moiety and is used in various chemical applications.
The uniqueness of this compound lies in its combination of the adamantyl and benzoxazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-23(15-25-12-16-9-17(13-25)11-18(10-16)14-25)26-20-7-5-19(6-8-20)24-27-21-3-1-2-4-22(21)29-24/h1-8,16-18H,9-15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUPINNXOVDFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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